2,6-Diaminopurine
概要
説明
2,6-Diaminopurine (also known as 2-aminoadenine or 2,6-DAP) is a compound that was once used in the treatment of leukemia . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses . When substituted for adenine in DNA, it can result in increased stabilization of the DNA duplex . Diaminopurine base pairs with thymine forming three intramolecular hydrogen bonds versus two for adenine .
Synthesis Analysis
Four derivatives of 2,6-diaminopurine were synthesized and characterized. When 2,6-diaminopurine was reacted with chloroacetaldehyde, 5-aminoimidazo [2,1-i]purine, 9-aminoimidazo [2,1-b]purine, 9-aminoimidazo [1,2-a]purine, and diimidazo [2,1-b:2′,1′-i]purine were formed .Molecular Structure Analysis
The molecular formula of 2,6-Diaminopurine is C5H6N6 and its molecular weight is 150.1413 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
When 2,6-diaminopurine was reacted with chloroacetaldehyde, four derivatives were formed . These derivatives were fully characterized by MS, complete NMR assignments as well as fluorescence and UV spectroscopy .Physical And Chemical Properties Analysis
2,6-Diaminopurine appears as a white to yellow crystalline powder . It has a density of 1.743 g/cm^3 and a melting point of 117 to 122 °C . Its solubility in water is 2.38 g/L at 20 °C .科学的研究の応用
Investigation of Structural Properties of Nucleic Acids
DAP is an analogue of adenine that can be converted to nucleotides and incorporated into nucleic acids by polymerases in place of (d)AMP . It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . The incorporation of DAP adds considerable stability to the double helix and imparts other structural features, such as an altered groove width and disruption of the normal spine of hydration .
Molecular Recognition between Ligands and DNA
DAP strongly affects interactions with small molecules such as antibiotics and anticancer drugs . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove, it alters the recognition of nucleotide sequences in DAP-containing DNA .
Study of DNA Flexibility and Interaction with Proteins
The DAP·T pair affects the local flexibility of DNA and impedes the interaction with helix bending proteins . This makes DAP a useful tool in studying the structure of nucleic acids and sequence-specific interactions between DNA and small molecules or proteins .
Repair of DNA Lesions under Prebiotic Conditions
DAP has been shown to promote the repair of DNA lesions, such as cyclobutane pyrimidine dimers (CPDs), under prebiotic conditions . This substantial self-repairing activity originates from the excellent electron-donating properties of DAP in nucleic acid strands .
Enhancing Photostability of Prebiotic DNA Structures
DAP has been proposed to be a key component in enhancing the photostability of higher-order prebiotic DNA structures . This is particularly important as ultraviolet radiation (UVR) from the sun, while essential for the prebiotic syntheses of nucleotides, can also induce photolesions in polymeric nucleic acids .
Use in Nucleotide Analogue Interference Mapping Assay
The nucleotide analogue interference mapping assay is a sensitive method by which to identify and determine the exact contribution of the chemical groups within RNA which are essential for its activity . DAP can be used in this assay to study molecular recognition between DNA or RNA and ligands .
作用機序
Target of Action
2,6-Diaminopurine (also known as 2-aminoadenine) is an analogue of adenine and primarily targets the genetic material of cells . It is used instead of adenine in the genetic material of some bacteriophage viruses . It has also been used in the treatment of leukemia .
Mode of Action
2,6-Diaminopurine interacts with its targets by pairing with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction adds considerable stability to the double helix and imparts other structural features, such as an altered groove width and disruption of the normal spine of hydration .
Biochemical Pathways
The Z base (2,6-Diaminopurine) is produced by a pathway involving DUF550 (MazZ) and PurZ . The PrimPol/AEP DNA polymerase responsible for handling the Z base occurs in the same gene cluster as the three aforementioned enzymes . This improved stability affects protein-binding interactions that rely on those differences .
Pharmacokinetics
2,6-Diaminopurine has shown to be very stable in plasma and is distributed throughout the body . It can correct a nonsense mutation in the Cftr gene in vivo in a new CF mouse model, in utero, and through breastfeeding, thanks to its adequate pharmacokinetic properties .
Result of Action
The 2,6-Diaminopurine-Thymine pair affects the local flexibility of DNA and impedes the interaction with helix-bending proteins . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove, it strongly affects interactions with small molecules such as antibiotics and anticancer drugs .
Action Environment
Environmental factors can influence the action of 2,6-Diaminopurine. For instance, it has been found in extracts of the edible mushroom Lepista inversa . It is thought to act as an inhibitor of a tRNA-specific 2’-O-methyltransferase and promotes the interaction of the near-cognate tRNA Trp with the UGA stop codon . This shows that the environment in which 2,6-Diaminopurine is found can influence its action, efficacy, and stability.
Safety and Hazards
特性
IUPAC Name |
7H-purine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXOMSJDRHRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) | |
Record name | 2,6-Diaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062052 | |
Record name | 2,6-Diaminopurine | |
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Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1904-98-9, 133762-79-5 | |
Record name | 2,6-Diaminopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-purin-9-yl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diaminopurine | |
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Record name | 9H-Purine-2,6-diamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,6-Diaminopurine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Purine-2,6-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |
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Record name | 2,6-DIAMINOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-diaminopurine exert its effects in biological systems?
A1: 2,6-diaminopurine primarily acts as an adenine analog and can be incorporated into DNA during replication. [, ] This incorporation can disrupt DNA synthesis and function, leading to growth inhibition in various cell types, including tumor cells. [, ] Additionally, 2,6-diaminopurine can be metabolized to 2,6-diaminopurine riboside and subsequently phosphorylated to its triphosphate form, potentially interfering with nucleotide metabolism. [, ]
Q2: How does the presence of an additional amino group at position 2 of 2,6-diaminopurine affect its interaction with nucleic acids compared to adenine?
A2: The additional amino group allows 2,6-diaminopurine to form three hydrogen bonds with uracil, leading to increased stability of oligonucleotide duplexes compared to adenine, which forms only two hydrogen bonds. [, ] This property makes 2,6-diaminopurine a valuable tool in nucleic acid research and drug development. [, , ]
Q3: What are the implications of 2,6-diaminopurine's conversion to deoxyguanosine for its mechanism of action?
A3: In certain cell lines, like L1210 cells, 2,6-diaminopurine can act as a prodrug for deoxyguanosine due to efficient conversion by adenosine deaminase. [] This conversion leads to a marked increase in dGTP levels, which in turn inhibits DNA synthesis and ribonucleotide reductase activity, contributing to the compound's antiproliferative effect. []
Q4: What is the molecular formula and weight of 2,6-diaminopurine?
A4: The molecular formula of 2,6-diaminopurine is C5H6N6, and its molecular weight is 150.14 g/mol.
Q5: Are there any characteristic spectroscopic data available for 2,6-diaminopurine?
A5: While specific spectroscopic data is not extensively detailed within the provided research, UV absorbance is a common method for studying 2,6-diaminopurine and its derivatives. [, , ] Additionally, NMR spectroscopy, particularly 1H NMR, has been used to analyze the structure and isomeric configurations of 2,6-diaminopurine derivatives. [, , ]
Q6: How do structural modifications to the 2,6-diaminopurine scaffold affect its biological activity?
A6: Modifications to the 2,6-diaminopurine scaffold, particularly at the N9 and C2/C6 positions, significantly influence its activity and target selectivity. [, ] For instance, introducing a cyclopropyl group at the N6 position of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) led to the creation of cPr-PMEDAP, which demonstrated superior antitumor efficacy and selectivity compared to the parent compound in a rat choriocarcinoma model. [] Similarly, substituting adenine with 2,6-diaminopurine in oligonucleotide N3′→P5′ phosphoramidates resulted in a marked stabilization of complexes formed with complementary DNA and RNA strands, highlighting the importance of the additional amino group for binding affinity. [] Conversely, replacing guanosine with inosine in DNA sequences, which effectively removes a 2-amino group, can significantly hinder the binding of molecules like actinomycin D, emphasizing the crucial role of the 2-amino group in molecular recognition. []
Q7: What is the impact of sugar modifications on the activity of 2,6-diaminopurine nucleosides?
A7: Sugar modifications significantly influence the antiviral activity of 2,6-diaminopurine nucleosides. [, , ] For example, the 3′-azido and 3′-fluoro derivatives of 2,6-diaminopurine-2′,3′-dideoxyriboside exhibited potent anti-HIV activity, highlighting the importance of the 3′-substituent for antiviral efficacy. [] Conversely, the 9-β-D-arabinoside and 9-β-D-2′-deoxyxyloside derivatives lacked antiretroviral activity, indicating that specific sugar modifications are crucial for targeting HIV. [] Furthermore, the introduction of a 4′-C-ethynyl group in 2′-deoxypurine nucleosides resulted in potent anti-HIV activity, but also increased toxicity. [] These findings emphasize the need for careful consideration of sugar modifications to balance antiviral activity with acceptable toxicity profiles.
Q8: What analytical methods are commonly used to study 2,6-diaminopurine and its derivatives?
A8: Several analytical techniques are employed to study 2,6-diaminopurine and its derivatives. These include:
- Chromatographic techniques: Ion-exchange chromatography has been used to separate and identify acid-soluble metabolites of 2,6-diaminopurine. [] High-performance liquid chromatography (HPLC) is likely utilized for the analysis and purification of synthesized compounds, although not explicitly mentioned in the provided abstracts.
- Spectroscopic techniques: UV-Vis spectroscopy is frequently used to assess the binding of 2,6-diaminopurine-containing oligonucleotides to their complementary strands by measuring changes in absorbance upon complex formation. [, ] NMR spectroscopy, particularly 1H NMR, has been employed to confirm the structures of synthesized 2,6-diaminopurine derivatives and to analyze their isomeric configurations. [, , ]
- Electrochemical techniques: Cyclic voltammetry has been used to study the electrochemical oxidation of 2,6-diaminopurine on modified electrodes, providing insights into its electron transfer properties and potential for electrochemical sensing applications. []
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